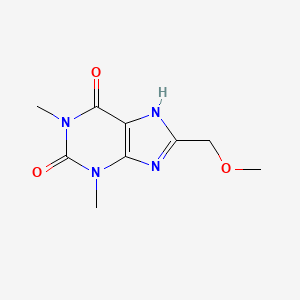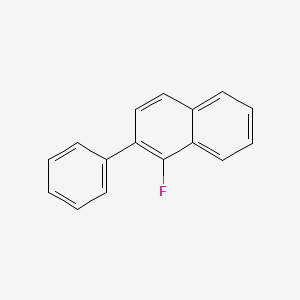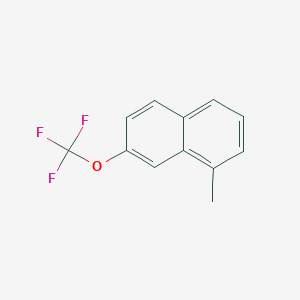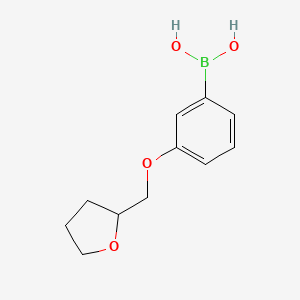![molecular formula C11H9ClN2O B11882386 8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one CAS No. 5565-76-4](/img/structure/B11882386.png)
8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cloro-2,3,9,9a-tetrahidro-1H-pirido[3,4-b]indol-1-ona es un compuesto heterocíclico que pertenece a la familia del indol. Este compuesto es de gran interés debido a sus posibles actividades biológicas, particularmente en química medicinal. Se caracteriza estructuralmente por un anillo de indol cloro-sustituido fusionado con una unidad de tetrahidropiridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 8-Cloro-2,3,9,9a-tetrahidro-1H-pirido[3,4-b]indol-1-ona generalmente involucra la síntesis de indol de Fischer. Este método utiliza fenilhidrazina y ciclohexanona como materiales de partida, con ácido metanosulfónico como catalizador en condiciones de reflujo en metanol . La reacción procede a través de la formación de una hidrazona intermedia, que se cicla para formar el anillo de indol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
8-Cloro-2,3,9,9a-tetrahidro-1H-pirido[3,4-b]indol-1-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en derivados dihidro.
Sustitución: Las reacciones de sustitución electrófila son comunes debido a la naturaleza rica en electrones del anillo de indol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: La hidrogenación catalítica utilizando paladio sobre carbono es un método típico.
Sustitución: La halogenación se puede lograr utilizando reactivos como N-bromosuccinimida.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios indoles y tetrahidroindoles sustituidos, dependiendo de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
8-Cloro-2,3,9,9a-tetrahidro-1H-pirido[3,4-b]indol-1-ona tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por su potencial como inhibidor de enzimas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 8-Cloro-2,3,9,9a-tetrahidro-1H-pirido[3,4-b]indol-1-ona implica su interacción con objetivos moleculares específicos. Se sabe que se une a enzimas y receptores, inhibiendo su actividad. Los estudios de acoplamiento molecular han demostrado que puede encajar en los sitios activos de las enzimas, bloqueando su función y conduciendo a la inhibición de los procesos celulares .
Comparación Con Compuestos Similares
Compuestos Similares
2,3,4,5-Tetrahidro-1H-pirido[4,3-b]indol: Otro derivado del indol con actividades biológicas similares.
6-Cloro-2,3,4,9-tetrahidro-1H-pirido[3,4-b]indol-1-ona: Un compuesto estrechamente relacionado con un patrón de sustitución cloro diferente.
Unicidad
8-Cloro-2,3,9,9a-tetrahidro-1H-pirido[3,4-b]indol-1-ona es único debido a su sustitución cloro específica, que puede influir en su actividad biológica y reactividad química. Esto lo convierte en un compuesto valioso para desarrollar nuevos productos farmacéuticos con actividades específicas.
Propiedades
Número CAS |
5565-76-4 |
|---|---|
Fórmula molecular |
C11H9ClN2O |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
8-chloro-2,3,9,9a-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H9ClN2O/c12-8-3-1-2-6-7-4-5-13-11(15)10(7)14-9(6)8/h1-4,10,14H,5H2,(H,13,15) |
Clave InChI |
SXQXFBWPESOCKS-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C(C(=O)N1)NC3=C2C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)





![N-[2-(7H-purin-6-ylamino)ethyl]acetamide](/img/structure/B11882374.png)



